

Spectroscopic Analysis of 3-Bromoheptan-4-one: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromoheptan-4-one

Cat. No.: B1610172

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chemical compound **3-Bromoheptan-4-one** ($C_7H_{13}BrO$). Due to the limited availability of public experimental spectra, this document combines available data with predicted spectroscopic values to serve as a valuable resource for researchers. The guide includes detailed tables of spectroscopic data, standardized experimental protocols, and visualizations to illustrate the relationships between spectroscopic techniques and the structural information they provide.

Chemical Structure and Properties

- IUPAC Name: **3-bromoheptan-4-one**[\[1\]](#)
- Molecular Formula: $C_7H_{13}BrO$ [\[1\]](#)
- Molecular Weight: 193.08 g/mol [\[1\]](#)
- CAS Number: 42330-10-9[\[1\]](#)
- Canonical SMILES: CCCC(=O)C(CC)Br[\[1\]](#)

Spectroscopic Data

The following sections present the available and predicted spectroscopic data for **3-Bromoheptan-4-one**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental NMR data for **3-Bromoheptan-4-one** is not readily available in public databases. Therefore, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on computational models and provide an estimation of the expected spectral features.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~4.3 - 4.5	Triplet	1H	CH-Br (Position 3)
~2.6 - 2.8	Triplet	2H	CH ₂ -C=O (Position 5)
~1.8 - 2.0	Sextet	2H	CH ₂ -CH ₃ (Position 2)
~1.5 - 1.7	Sextet	2H	CH ₂ -CH ₂ -C=O (Position 6)
~1.0 - 1.2	Triplet	3H	CH ₃ (Position 1)
~0.9 - 1.0	Triplet	3H	CH ₃ (Position 7)

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (ppm)	Carbon Atom
~205 - 210	C=O (Position 4)
~55 - 60	CH-Br (Position 3)
~35 - 40	CH ₂ (Position 5)
~25 - 30	CH ₂ (Position 2)
~20 - 25	CH ₂ (Position 6)
~10 - 15	CH ₃ (Position 7)
~10 - 15	CH ₃ (Position 1)

Infrared (IR) Spectroscopy

A vapor phase IR spectrum for **3-Bromoheptan-4-one** is available.[\[1\]](#) The characteristic absorption bands are summarized below.

Table 3: Infrared (IR) Spectroscopy Data

Frequency (cm ⁻¹)	Intensity	Assignment
~2960	Strong	C-H stretch (alkane)
~1715	Strong	C=O stretch (ketone)
~1460	Medium	C-H bend (alkane)
~650	Medium-Strong	C-Br stretch

Mass Spectrometry (MS)

GC-MS data for **3-Bromoheptan-4-one** is available.[\[1\]](#) Predicted mass-to-charge ratios for various adducts are also reported.[\[2\]](#)

Table 4: Mass Spectrometry Data

m/z	Adduct	Predicted CCS (Å ²)
193.02226	[M+H] ⁺	136.8
215.00420	[M+Na] ⁺	147.0
191.00770	[M-H] ⁻	139.8
210.04880	[M+NH ₄] ⁺	159.9
230.97814	[M+K] ⁺	137.3
175.01224	[M+H-H ₂ O] ⁺	137.5
192.01443	[M] ⁺	156.1

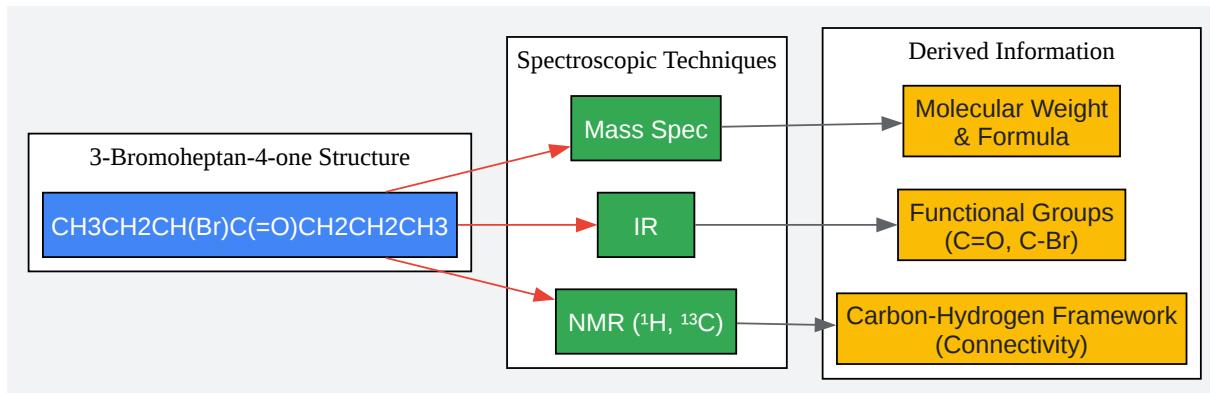
Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for **3-Bromoheptan-4-one** are not publicly available. The following are general methodologies that can be applied.

NMR Spectroscopy

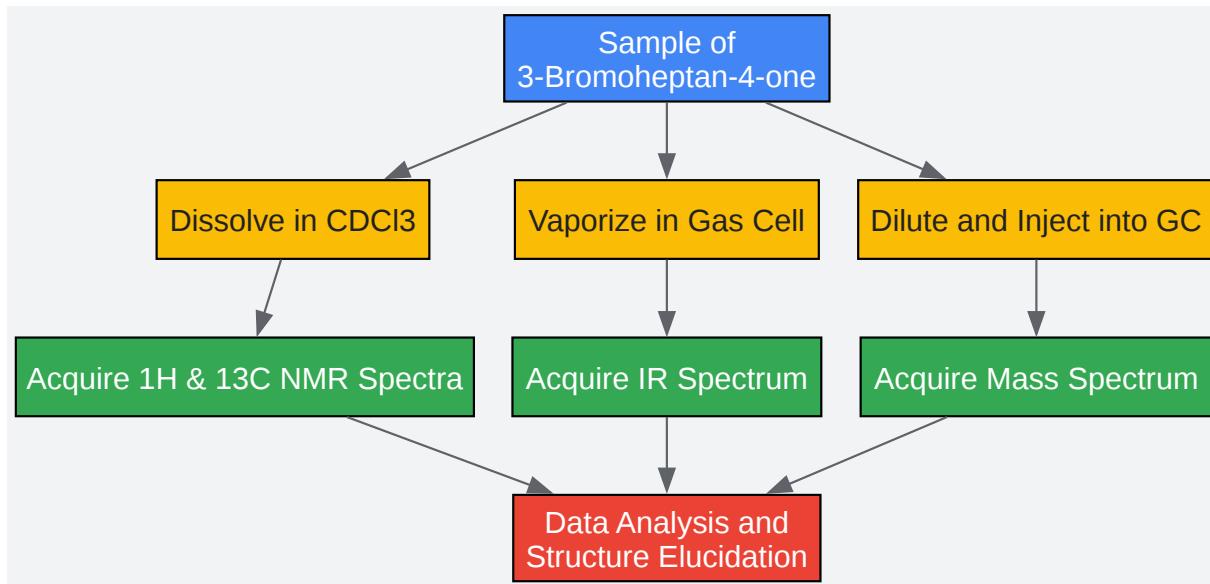
A sample of **3-Bromoheptan-4-one** (~10-20 mg) would be dissolved in deuterated chloroform (CDCl_3 , ~0.7 mL) in a 5 mm NMR tube. ^1H and ^{13}C NMR spectra would be recorded on a 500 MHz spectrometer. ^1H NMR spectra would be acquired with 16-32 scans, and ^{13}C NMR spectra with 1024-2048 scans. Chemical shifts would be referenced to the residual solvent peak (CHCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).

Infrared (IR) Spectroscopy


A vapor phase IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the liquid sample would be injected into a heated gas cell. The spectrum would be recorded over the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .

Mass Spectrometry

Mass spectra would be obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample, dissolved in a suitable solvent like dichloromethane, would be injected into the GC. The GC would be equipped with a capillary column (e.g., HP-5MS). The oven temperature would be programmed to ramp from a low temperature (e.g., 50 °C) to a high temperature (e.g., 250 °C) to ensure separation of any impurities. The mass spectrometer would be operated in electron ionization (EI) mode at 70 eV.


Visualizations

The following diagrams illustrate the relationship between the spectroscopic methods and the structural information they provide, as well as a general workflow for spectroscopic analysis.

[Click to download full resolution via product page](#)

Caption: Relationship between spectroscopic techniques and structural information.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Bromoheptan-4-one | C7H13BrO | CID 11469593 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 3-bromoheptan-4-one (C7H13BrO) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [Spectroscopic Analysis of 3-Bromoheptan-4-one: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1610172#spectroscopic-data-nmr-ir-ms-of-3-bromoheptan-4-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

